molecular formula C24H52O3Si2 B12836723 Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate

Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate

Cat. No.: B12836723
M. Wt: 444.8 g/mol
InChI Key: JXFRVJGJJXSONB-UHFFFAOYSA-N
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Description

Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is a chemical compound with the molecular formula C24H52O3Si2. It is a derivative of octadecanoic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate typically involves the silylation of octadecanoic acid derivatives. One common method includes reacting octadecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete silylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to the parent octadecanoic acid.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of octadecanoic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: The compound is utilized in the study of lipid metabolism and as a model compound in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can modify the chemical properties of the compound, such as its solubility and reactivity. The trimethylsilyl groups can also protect sensitive functional groups during chemical reactions, making the compound valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl stearate: Similar in structure but with different chain lengths.

    Trimethylsilyl palmitate: Another derivative with a shorter carbon chain.

    Trimethylsilyl laurate: A compound with a much shorter carbon chain.

Uniqueness

Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is unique due to its specific chain length and the presence of two trimethylsilyl groups. This combination provides distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C24H52O3Si2

Molecular Weight

444.8 g/mol

IUPAC Name

trimethylsilyl 10-trimethylsilyloxyoctadecanoate

InChI

InChI=1S/C24H52O3Si2/c1-8-9-10-11-14-17-20-23(26-28(2,3)4)21-18-15-12-13-16-19-22-24(25)27-29(5,6)7/h23H,8-22H2,1-7H3

InChI Key

JXFRVJGJJXSONB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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